Norfluoxetine

Catalog No.
S588229
CAS No.
83891-03-6
M.F
C16H16F3NO
M. Wt
295.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfluoxetine

CAS Number

83891-03-6

Product Name

Norfluoxetine

IUPAC Name

3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2

InChI Key

WIQRCHMSJFFONW-UHFFFAOYSA-N

SMILES

Array

Synonyms

desmethylfluoxetine, norfluoxetin, norfluoxetine, norfluoxetine hydrochloride, norfluoxetine, (+-)-isomer

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

The exact mass of the compound Norfluoxetine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675448. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Norfluoxetine (CAS 83891-03-6) is the primary active N-demethylated metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine. In commercial and research procurement, norfluoxetine is primarily sourced as a high-purity analytical reference standard and pharmacological probe. While it shares the core serotonin transporter (SERT) inhibition mechanism of its parent compound, norfluoxetine is distinguished by its highly extended pharmacokinetic profile and its potent role as a time-dependent inhibitor of multiple cytochrome P450 enzymes. For industrial and clinical laboratories, procuring exact norfluoxetine standards is essential for therapeutic drug monitoring, predictive drug-drug interaction (DDI) modeling, and environmental wastewater epidemiology, where the parent drug alone cannot provide a complete metabolic or environmental fate profile [1].

Substituting the parent drug fluoxetine for its metabolite norfluoxetine fundamentally compromises both pharmacokinetic modeling and environmental analysis. In predictive toxicology and drug-drug interaction (DDI) screening, relying solely on fluoxetine drastically under-predicts the in vivo inhibition of enzymes like CYP3A4 and CYP2C19, because norfluoxetine is responsible for the majority of the time-dependent inhibition in these pathways[1]. Furthermore, in environmental monitoring and wastewater epidemiology, the specific quantitative ratio between fluoxetine and norfluoxetine is the universally accepted metric to distinguish between human drug consumption and the direct environmental disposal of unconsumed pills[2]. Without procuring and quantifying the exact norfluoxetine standard, laboratories cannot validate consumption models or accurately assess the ecological risk of effluent streams.

Extended Elimination Half-Life for Chronic Dosing Models

Norfluoxetine exhibits a massively extended pharmacokinetic profile compared to its parent compound. While fluoxetine has an elimination half-life of 1 to 4 days, norfluoxetine remains in circulation with a half-life ranging from 7 to 15 days [1]. This prolonged retention dictates the steady-state equilibrium of the drug in vivo.

Evidence DimensionElimination half-life
Target Compound Data7 to 15 days
Comparator Or Baseline1 to 4 days (Fluoxetine)
Quantified Difference3.75-fold to 7-fold longer half-life for the metabolite
ConditionsIn vivo pharmacokinetic tracking following oral administration

Procurement of norfluoxetine is strictly required for long-term pharmacokinetic modeling and toxicology assays where the parent drug clears too rapidly to simulate chronic exposure.

Dominant Contribution to CYP3A4 and CYP2C19 Inhibition

In complex multiple-inhibitor systems, norfluoxetine drives the majority of the in vivo inhibition of key metabolic enzymes. Quantitative predictions demonstrate that norfluoxetine enantiomers account for approximately 60% of the in vivo inhibition of CYP2C19 and 70% of the inhibition of CYP3A4, significantly outpacing the contribution of the parent fluoxetine [1].

Evidence DimensionPredicted contribution to in vivo enzyme inhibition
Target Compound Data~60% (CYP2C19) and ~70% (CYP3A4) contribution
Comparator Or Baseline~40% (CYP2C19) and ~30% (CYP3A4) contribution (Fluoxetine)
Quantified DifferenceNorfluoxetine contributes 1.5x to 2.3x more to the time-dependent inhibition of these specific CYP enzymes than the parent drug
ConditionsIn vitro to in vivo extrapolation (IVIVE) models for time-dependent inhibition (TDI)

DDI screening panels must include norfluoxetine to prevent severe under-prediction of metabolic bottlenecks and drug toxicity in clinical development.

Wastewater Epidemiology Ratio Profiling

In environmental monitoring, the ratio of fluoxetine to norfluoxetine is utilized to trace the origin of pharmaceutical pollution. Following human consumption and metabolism, the expected ratio of fluoxetine to norfluoxetine in raw wastewater ranges from 0.3 to 1.9. In contrast, ratios exceeding 2.6 (and observed up to 8.3) indicate the direct disposal of unconsumed medication into the sewage system [1].

Evidence DimensionFluoxetine to Norfluoxetine concentration ratio
Target Compound DataRatio of 0.3 to 1.9 (indicates human consumption)
Comparator Or BaselineRatio ≥ 2.6 (indicates direct environmental disposal of parent drug)
Quantified DifferenceA ratio shift of >1.3x to >4x serves as the diagnostic threshold for pollution source tracking
ConditionsLC-MS/MS quantification in raw wastewater influent

Environmental testing laboratories must procure certified norfluoxetine standards to legally or scientifically validate the source of pharmaceutical contamination in municipal water systems.

Wastewater Epidemiology and Effluent Monitoring

Because the fluoxetine-to-norfluoxetine ratio is the established quantitative metric for distinguishing human consumption from direct pharmaceutical dumping, norfluoxetine is an essential reference standard for municipal water authorities and environmental testing laboratories [1].

Predictive Drug-Drug Interaction (DDI) Screening

Norfluoxetine is required for accurate in vitro to in vivo extrapolation (IVIVE) models. Since it contributes up to 70% of the time-dependent inhibition of CYP3A4 in vivo, omitting this metabolite from DDI assays leads to dangerous under-predictions of drug clearance rates and toxicity[2].

Therapeutic Drug Monitoring (TDM) and Toxicology

Due to its massively extended half-life (7-15 days) compared to the parent drug, norfluoxetine is the required target analyte in clinical toxicology and forensic testing to confirm chronic SSRI exposure, patient compliance, or long-term steady-state accumulation [3].

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

295.11839862 Da

Monoisotopic Mass

295.11839862 Da

Heavy Atom Count

21

UNII

K8D70XE2F4

Other CAS

83891-03-6

Metabolism Metabolites

Norfluoxetine is a known human metabolite of Fluoxetine.

Use Classification

Pharmaceuticals
Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023

Influence of dissolved organic matter on the accumulation, metabolite production and multi-biological effects of environmentally relevant fluoxetine in crucian carp (Carassius auratus)

Zhenhua Yan, Xiadong Zhang, Xuhui Bao, Xin Ling, Haohan Yang, Jianchao Liu, Guanghua Lu, Yong Ji
PMID: 32717676   DOI: 10.1016/j.aquatox.2020.105581

Abstract

Fluoxetine is a widely prescribed antidepressant that has been frequently detected in aquatic environments and is associated with a series of neurological, behavioural and neuroendocrine disruptions in nontarget organisms. However, studies on its effects in fish under realistic environmental conditions are still limited. In this study, we determined the influences of an environmentally relevant concentration of fluoxetine (100 ng/L) on crucian carp (Carassius auratus) in the presence of dissolved organic matter (DOM). Endpoints that were assessed included accumulation of fluoxetine and metabolite formation as well as related biological responses involving neurotransmission and metabolic processes. Fluoxetine was significantly bioconcentrated in the fish brain and liver and largely transformed to the active metabolite norfluoxetine. Brain neurotransmission processes related to serotonin and choline and liver metabolic status were simultaneously altered. DOM added at 1 mg/L had no effect on the accumulation of fluoxetine or its metabolites in different tissues of the fish. However, at 10 mg/L DOM facilitated fluoxetine and norfluoxetine accumulation in the liver, brain, kidney, gill and bile tissues of the fish. The neuroendocrine-disrupting effects on fish caused by fluoxetine were also enhanced by the co-addition of DOM at 10 mg/L. Binding with fluoxetine and the inhibition of metabolic functions caused by DOM may be responsible for this increase in effects. These findings imply that at high concentrations DOM can increase the toxicity of environmentally relevant concentrations of fluoxetine to fish.


Norfluoxetine and venlafaxine in zebrafish larvae: Single and combined toxicity of two pharmaceutical products relevant for risk assessment

P Rodrigues, V Cunha, L Oliva-Teles, M Ferreira, L Guimarães
PMID: 32593945   DOI: 10.1016/j.jhazmat.2020.123171

Abstract

Antidepressant metabolites are found in natural and waste waters. However, investigation of their toxic effects on aquatic animals, single or in mixture with other occurring psychoactive drugs, has been neglected. Here, effects of 80hpf exposure to norfluoxetine (0.64-400 ng/L), venlafaxine (16-10000 ng/L) or their combination (3.2 ng/L +2000 ng/L, respectively) were investigated in embryos and zebrafish larvae. Mortality, embryonic malformations, sensorymotor reflexes and the expression of 34 genes involved in the toxicants mode-of-action (MoA) and metabolism were evaluated (i.e. monoamine receptors and transporters, nuclear receptors, and detoxification transporters and enzymes). Compared to controls, norfluoxetine treatments only caused depigmentation of embryos and larvae. Venlafaxine-exposed larvae exhibited depigmentation and spinal deformities, impaired sensorymotor reflexes, alterations in the expression of genes belonging to the serotonergic, noradrenergic and dopaminergic pathways, as well as nuclear receptors related to lipid and drug metabolism. The mixture elicited distinct interaction effects, depending on the level of biological organisation analysed and the neurotransmitter pathways affected; synergism (lethality), no interaction (sensorymotor reflexes), antagonism and inverse agonism (gene expression). The results call for investigation of the toxicity of pharmaceutical metabolites single and in mixture, as well as their risk assessment in approaches accounting for possible interactions with other endocrine-disrupting compounds.


Norfluoxetine Is the Only Metabolite of Fluoxetine in Zebrafish (

Florian Zindler, Selina Tisler, Ann-Kathrin Loerracher, Christian Zwiener, Thomas Braunbeck
PMID: 32167300   DOI: 10.1021/acs.est.9b07618

Abstract

Fluoxetine has been recognized as one of the most toxic pharmaceuticals in the aquatic environment. Since there is growing evidence that the toxic potential of fluoxetine in surface waters is markedly influenced by its own metabolism in aquatic species, this study investigated the biotransformation of fluoxetine in the zebrafish embryo - an aquatic model organism of intermediate complexity. Zebrafish embryos were exposed to 0.1, 1.0, 10, 50, and 5000 μg/L of fluoxetine from 48 to 120 h post-fertilization (hpf), and the accumulation of fluoxetine and its metabolites was analyzed over time. Additionally, depuration of fluoxetine and its metabolites from 96 to 120 hpf was investigated, and autoinhibitory effects of fluoxetine on phase I biotransformation were analyzed. Exposure to 5000 μg/L fluoxetine resulted in elevated 7-ethoxyresorufin-
-deethylase (EROD) activity of cytochrome P450 enzymes and continuous accumulation of fluoxetine and 11 fluoxetine metabolites. Embryos exposed to 10 and 50 μg/L fluoxetine were able to reduce fluoxetine accumulation from 94 to 120 hpf. During depuration, accumulation of fluoxetine and most metabolites was clearly reduced, and biotransformation shifted in favor of norfluoxetine, the primary fluoxetine metabolite in humans. Findings demonstrated that norfluoxetine is the only metabolite of fluoxetine that accumulates in zebrafish embryos at environmentally relevant exposure scenarios.


Ultrasound-assisted dispersive liquid-liquid microextraction coupled with field-amplified capillary electrophoresis for sensitive and quantitative determination of fluoxetine and norfluoxetine enantiomers in biological fluids

Zheng Ren Wang, Ming Mu Hsieh
PMID: 32162085   DOI: 10.1007/s00216-020-02441-x

Abstract

A rapid, simple, and sensitive technique for the quantitative detection of fluoxetine and norfluoxetine enantiomers in biological fluids was developed based on the combination of field-amplified sample stacking (FASS)-related capillary electrophoresis (CE) with ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME). The extraction efficiency of UA-DLLME was strongly related to extraction time, salt concentration, type of extraction and dispersion solvents, and volume of extraction and dispersion solvents. The extracted fluoxetine and norfluoxetine enantiomers in a mixture of 50% methanol and 50% deionized water were efficiently stacked using FASS and then separated using cyclodextrin-modified CE. Under optimal conditions of FASS (chiral selector, 3 mM trimethyl-β-cyclodextrin; and background electrolyte, 100 mM phosphate buffer) and UA-DLLME (extraction solvent, 200 μL of acetone; and dispersed solvent, 50 μL of C
H
Cl
in 1 mL of the sample solution), the obtained enrichment factors of fluoxetine and norfluoxetine enantiomers reached approximately 2000. The linear ranges for the quantification of fluoxetine and norfluoxetine enantiomers were 0.3-150 and 0.6-150 nM, respectively. The relative standard deviations in peak areas and migration time for four analytes were less than 3.3% and 6.3%, respectively. The proposed system provided limits of detection (signal-to-noise ratio of 3) for four analytes corresponding to 0.1 nM. The precision and accuracy for urine and serum samples were less than 6.8 and 8.3%, respectively. These findings suggested that the proposed system exhibited a high potential for the reliable determination of fluoxetine and norfluoxetine enantiomers in clinical samples. Graphical abstract.


Detecting fluoxetine and norfluoxetine in wild bird tissues and feathers

Sophia E Whitlock, M Glória Pereira, Julie Lane, Darren Sleep, Richard F Shore, Kathryn E Arnold
PMID: 30802636   DOI: 10.1016/j.envint.2019.01.083

Abstract

The contamination of the environment with human pharmaceuticals is widespread and demand for such products is mounting globally. Wild vertebrates may be at particular risk from any effects from pharmaceuticals, because of the evolutionary conservation of drug targets. However, exposure of wildlife to pharmaceuticals is poorly characterised, partly due to challenges associated with detecting rapidly metabolised compounds. As part of a wider study on the behavioural effects of fluoxetine (Prozac) on Eurasian starlings (Sturnus vulgaris), we investigated which avian samples are best suited for detecting exposure to fluoxetine in free-living birds. We analysed plasma, various tissues and tail feathers (grown both in the wild and in captivity during the dosing period) from fluoxetine-treated birds (dosed daily with 0.035 mg kg
bodyweight for 28 weeks), and liver tissue and tail feathers from sham-dosed birds. We detected fluoxetine in only two of twelve plasma samples from dosed birds. In dosed birds, median concentrations of free fluoxetine/norfluoxetine in tissues (two hour post-final dose) were: 111.2/67.6 ng g
in liver, 29.6/5.7 ng g
in kidney, 14.2/4.0 ng g
in lung, 15.1/1.6 ng g
in brain. We estimated that fluoxetine would remain detectable in liver and kidney approximately 4.5 times longer (90 h) than in brain (20h). In dosed birds, fluoxetine was detected in feathers regrown during the dosing period (median concentration = 11.4 ng g
) at concentrations significantly higher than in regrown feathers from control birds. Fluoxetine residues were detected in wild-grown feathers (grown before the birds were brought into captivity) at concentrations up to 27.0 ng g
, providing some evidence of likely exposure in the wild. Our results show liver and kidney can be used for detecting fluoxetine in avian carcasses and provide a first indication that feathers may be useful for assessing exposure to fluoxetine, and possibly other pharmaceuticals.


Magnetic solid-phase extraction coupled with UHPLC-MS/MS for four antidepressants and one metabolite in clinical plasma and urine samples

Peishan Cai, Xiang Xiong, Dan Li, Yu Zhou, Chaomei Xiong
PMID: 31849264   DOI: 10.4155/bio-2019-0171

Abstract

Routine therapeutic drug monitoring is highly recommended since common antidepressant combinations increase the risk of drug-drug interactions or overlapping toxicity.
A magnetic solid-phase extraction by using C
-functionalized magnetic silica nanoparticles (C
-Fe
O
@SiO
NPs) as sorbent was proposed for rapid extraction of venlafaxine, paroxetine, fluoxetine, norfluoxetine and sertraline from clinical plasma and urine samples followed by ultra-HPLC-MS/MS assay.
The synthesized C
-Fe
O
@SiO
NPs showed high magnetization and efficient extraction for the analytes. After cleanup by magnetic solid-phase extraction, no matrix effects were found in plasma and urine matrices. The analytes showed LODs among 0.15-0.75 ng ml
, appropriate linearity (R ≥ 0.9990) from 2.5 to 1000 ng ml
, acceptable accuracies 89.1-110.9% with precisions ≤11.0%. The protocol was successfully applied for the analysis of patients' plasma and urine samples.
It shows high potential in routine therapeutic drug monitoring of clinical biological samples.


Oxidative and apoptotic effects of fluoxetine and its metabolite norfluoxetine in Daphnia magna

Sevgi Başalan Över, Celal Güven, Eylem Taskin, Yusuf Sevgiler
PMID: 33074175   DOI: 10.2478/aiht-2020-71-3473

Abstract

The aim of this study was to investigate the oxidative and apoptotic potential of fluoxetine, a widely used antidepressant in Turkey and the world, and of its metabolite norfluoxetine on a model non-target organism, Daphnia magna to see how exposure to this group of antidepressants (specific serotonin reuptake inhibitors) could affect the aquatic environment in which they end up. Juvenile D. magna specimens were chronically exposed to fluoxetine and norfluoxetine alone and in combination at concentrations found in the aquatic environment (0.091 and 0.011 μg/L, respectively) and to their 10-fold environmental concentrations for 21 days. Another group of 17-day-old animals were subacutely exposed to 100-fold environmental concentrations for four days. After exposure, we measured their glutathione peroxidase (GPx) and cholinesterase (ChE) activities, thiobarbituric acid-reactive substances (TBARS), and total protein content spectrophotometrically, while mitochondrial membrane potential (MMP) was analysed by fluorescence staining, and cytochrome c and ERK1/2 protein content by Western blotting. This is the first-time cytochrome c and ERK1/2 were determined at the protein level in D. magna. We also measured their carapace length, width, and caudal spine length microscopically. At environmental concentrations fluoxetine and norfluoxetine caused an increase in ChE activity and brood production. They also caused a decrease in juvenile carapace length, width, and caudal spine length and depolarised the mitochondrial membrane. At 10-fold environmental concentrations, GPx activity, lipid peroxidation levels, cytochrome c, and ERK1/2 protein levels rose. The most pronounced effect was observed in D. magna exposed to norfluoxetine. Norfluoxetine also decreased brood production. Similar effects were observed with subacute exposure to 100-fold environmental concentrations. However, total protein content decreased. All this confirms that fluoxetine and norfluoxetine have oxidative and apoptotic potential in D. magna. Daphnia spp. have a great potential to give us precious insight into the mechanisms of environmental toxicants, but there is still a long way to go before they are clarified in these organisms.


Comparison of the accumulation and metabolite of fluoxetine in zebrafish larva under different environmental conditions with or without carbon nanotubes

Zhenhua Yan, Guanghua Lu, Hongwei Sun, Xuhui Bao, Runren Jiang, Jianchao Liu, Yong Ji
PMID: 30711858   DOI: 10.1016/j.ecoenv.2019.01.089

Abstract

Few studies have focused on the influence of environmental conditions on the bioavailability of pollutants interacted with nanomaterials in organisms. In this study, we primarily compared the influence of multiwalled carbon nanotubes (MWCNTs) on the bioavailability of fluoxetine in zebrafish (Danio rerio) larva under different environmental conditions: natural organic matter (NOM) and salinity. The results showed that fluoxetine accumulated in the larvae and then transformed into the metabolite norfluoxetine, with the metabolic rates from 2.8 to 3.5. Following co-exposure to MWCNTs, the accumulation of fluoxetine and norfluoxetine were further enhanced, suggesting a superior carrier of MWCNTs for fluoxetine, especially the functional MWCNTs. The consistent increase in the fluoxetine and norfluoxetine accumulation highlights the bioavailability of absorbed fluoxetine on MWCNTs in zebrafish larvae. The presence of NOM promoted the accumulation of fluoxetine and norfluoxetine in zebrafish, but alleviated the carrier effects of MWCNTs, acting as a natural antidote. Salinity negatively influenced the bioavailability of fluoxetine in the larvae, and further reversed the enhancements caused by MWCNTs. These findings provide a new insight into the influence of environmental conditions on the interactions between nanomaterials and pollutants in organisms.


Norfluoxetine Prevents Degeneration of Dopamine Neurons by Inhibiting Microglia-Derived Oxidative Stress in an MPTP Mouse Model of Parkinson's Disease

Kyung In Kim, Young Cheul Chung, Byung Kwan Jin
PMID: 30692871   DOI: 10.1155/2018/4591289

Abstract

Neuroinflammation is the neuropathological feature of Parkinson's disease (PD) and causes microglial activation and activated microglia-derived oxidative stress in the PD patients and PD animal models, resulting in neurodegeneration. The present study examined whether norfluoxetine (a metabolite of fluoxetine) could regulate neuroinflammation in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropypridine (MPTP) mouse model of PD and rescue dopamine neurons. Analysis by tyrosine hydroxylase (TH) immunohistochemistry demonstrated that norfluoxetine prevents degeneration of nigrostriatal dopamine neurons
in MPTP-lesioned mice compared to vehicle-treated MPTP-lesioned control mice. MAC-1 immunostaining and hydroethidine histochemical staining showed that norfluoxetine neuroprotection is accompanied by inhibiting MPTP-induced microglial activation and activated microglia-derived reactive oxygen species production
, respectively. In the separate experiments, treatment with norfluoxetine inhibited NADPH oxidase activation and nitrate production in LPS-treated cortical microglial cultures
. Collectively, these
and
results suggest that norfluoxetine could be employed as a novel therapeutic agent for treating PD, which is associated with neuroinflammation and microglia-derived oxidative stress.


Serotonin and serotonin reuptake inhibitors alter placental aromatase

Andrée-Anne Hudon Thibeault, Yossef López de Los Santos, Nicolas Doucet, J Thomas Sanderson, Cathy Vaillancourt
PMID: 31509772   DOI: 10.1016/j.jsbmb.2019.105470

Abstract

Serotonin reuptake inhibitors (SRIs) are currently the main molecules prescribed to pregnant women that suffer from depression. Placental cells are exposed to SRIs via maternal blood, and we have previously shown that SRIs alter feto-placental steroidogenesis in an in vitro co-culture model. More specifically, serotonin (5-HT) regulates the estrogen biosynthetic enzyme aromatase (cytochrome P450 19; CYP19), which is disrupted by fluoxetine and its active metabolite norfluoxetine in BeWo choriocarcinoma cells. Based on molecular simulations, the present study illustrates that the SRIs fluoxetine, norfluoxetine, paroxetine, sertraline, citalopram and venlafaxine exhibit binding affinity for the active-site pocket of CYP19, suggesting potential competitive inhibition. Using BeWo cells and primary villous trophoblast cells isolated from normal term placentas, we compared the effects of the SRIs on CYP19 activity. We observed that paroxetine and sertraline induce aromatase activity in BeWo cells, while venlafaxine, fluoxetine, paroxetine and sertraline decrease aromatase activity in primary villous trophoblast. The effects of paroxetine and sertraline in primary villous trophoblasts were observed at the lower doses tested. We also showed that 5-HT and the 5-HT
receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) induced CYP19 activity. An increase in phosphorylation of serine and tyrosine and a decrease in threonine phosphorylation of CYP19 was also associated with DOI treatment. Our results contribute to better understanding how 5-HT and SRIs interact with CYP19 and may affect estrogen production. Moreover, this study suggests that alteration of placental 5-HT levels due to depression and/or SRI treatment during pregnancy may be associated with disruption of placental estrogen production.


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